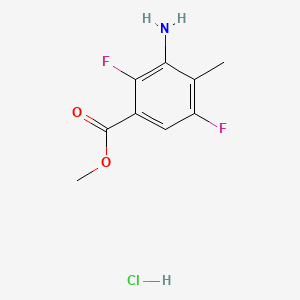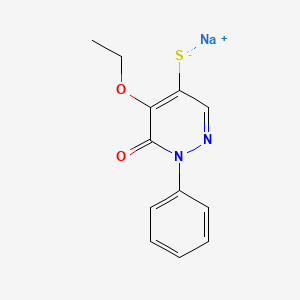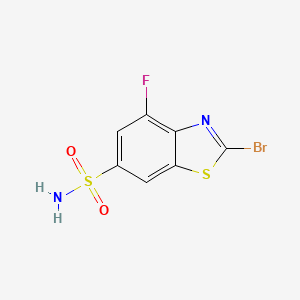
2-Bromo-4-fluoro-1,3-benzothiazole-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-fluoro-1,3-benzothiazole-6-sulfonamide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-1,3-benzothiazole-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the bromination and fluorination of a benzothiazole derivative, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further use or commercialization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-fluoro-1,3-benzothiazole-6-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are often used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzothiazoles, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-fluoro-1,3-benzothiazole-6-sulfonamide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-fluoro-1,3-benzothiazole-6-sulfonamide involves its interaction with specific molecular targets. The presence of the bromine, fluorine, and sulfonamide groups allows it to bind to enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of bacterial growth or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile
- 4-Bromo-6-fluoro-1,3-benzothiazol-2-amine
- 6-Bromo-2-methylbenzo[d]thiazole
Uniqueness
Compared to similar compounds, 2-Bromo-4-fluoro-1,3-benzothiazole-6-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other benzothiazole derivatives may not be as effective.
Eigenschaften
Molekularformel |
C7H4BrFN2O2S2 |
|---|---|
Molekulargewicht |
311.2 g/mol |
IUPAC-Name |
2-bromo-4-fluoro-1,3-benzothiazole-6-sulfonamide |
InChI |
InChI=1S/C7H4BrFN2O2S2/c8-7-11-6-4(9)1-3(15(10,12)13)2-5(6)14-7/h1-2H,(H2,10,12,13) |
InChI-Schlüssel |
KMSHKQXUQWHGAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C2C(=C1F)N=C(S2)Br)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-(2-Fluoro-phenyl)-ethyl]-(1-phenyl-1H-tetrazol-5-yl)-amine](/img/structure/B13563517.png)
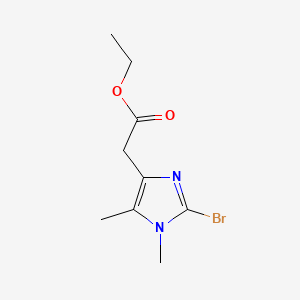

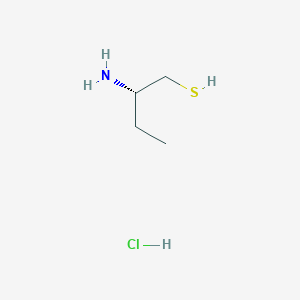
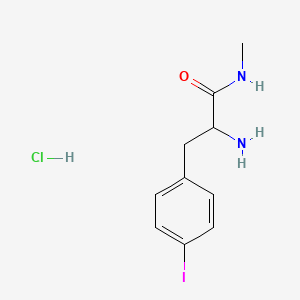
![1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one](/img/structure/B13563531.png)



